2-Isothiocyanatomethyl-thiophene
Overview
Description
2-Isothiocyanatomethyl-thiophene is a chemical compound with the molecular formula C6H5NS2 and a molecular weight of 155.24 . It is a member of the thiophene family, which are heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with an isothiocyanatomethyl group attached . Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring containing one sulfur and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Scientific Research Applications
Application in Lithium Ion Batteries :Thiophene derivatives, including those similar to 2-Isothiocyanatomethyl-thiophene, have been explored as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. These derivatives form a protective layer on the cathode surface, enhancing the battery's cycling stability at high voltages (Xia, Liu, & Xia, 2015).
Biological Applications as Fluorescent Markers :Thiophene derivatives are employed as fluorescent markers in biological studies. They are chemically and optically stable, with high absorbance and quantum yield. Their fluorescent emission can be modulated for various applications, including hybridization studies and imaging of fixed and living cells (Capobianco, Barbarella, & Manetto, 2012).
Use in Organic Electronics and Bioimaging :Thiophene-based materials, similar to this compound, are significant in organic electronics for their semiconducting properties and in bioimaging for monitoring biological events involving proteins and DNA. They offer a versatile range of applications due to their functional properties and chemical robustness (Barbarella, Melucci, & Sotgiu, 2005).
Applications in Organic Photovoltaic Cells :Modifications of thiophene, including derivatives like this compound, have been used in organic photovoltaic cells. Their electron-transport capabilities and enhanced solubility improve the efficiency of solar cells (Stylianakis, Mikroyannidis, & Kymakis, 2010).
In Material Science and Pharmaceuticals :Substituted thiophenes show a wide spectrum of biological activities and are used in material science for thin-film transistors, organic field-effect transistors, and solar cells due to their diverse applications (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Conjugated Microporous Polymers :Thiophene derivatives are used to synthesize conjugated microporous polymers, which have applications in organic electronics or optoelectronics due to their high surface area and significant microporosity (Jiang, Laybourn, Clowes, Khimyak, Bacsa, Higgins, Adams, & Cooper, 2010).
Mechanism of Action
While the specific mechanism of action for 2-Isothiocyanatomethyl-thiophene is not mentioned in the search results, thiophene derivatives are known to exhibit a wide range of biological properties, such as antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities .
Safety and Hazards
Future Directions
While specific future directions for 2-Isothiocyanatomethyl-thiophene are not mentioned in the search results, thiophene derivatives are of significant interest due to their numerous applications in various research areas. They are particularly important in the field of medicinal chemistry for the development of new drugs .
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 2-Isothiocyanatomethyl-thiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(isothiocyanatomethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOHEAQGOKDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405181 | |
Record name | 2-Isothiocyanatomethyl-thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-92-1 | |
Record name | 2-Isothiocyanatomethyl-thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(isothiocyanatomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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